molecular formula C24H20N2O5 B2906758 5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618873-86-2

5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2906758
CAS No.: 618873-86-2
M. Wt: 416.433
InChI Key: LEIBYBVTXKLSPS-UHFFFAOYSA-N
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Description

5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the core pyrrole structure, followed by the introduction of the benzoyl and hydroxy groups. The allyloxyphenyl and methylisoxazolyl groups are then added through subsequent reactions. Each step requires specific reagents and conditions, such as the use of strong bases, acids, or catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzoyl group can produce a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activity such as anti-inflammatory, antimicrobial, or anticancer effects. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality to the materials.

Mechanism of Action

The mechanism of action of 5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may bind to these targets and modulate their activity, leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one include other pyrrole derivatives, benzoyl-substituted compounds, and isoxazole-containing molecules. Examples include:

  • 4-benzoyl-3-hydroxy-1H-pyrrole-2(5H)-one
  • 5-(3-(methoxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
  • This compound analogs with different substituents

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the resulting properties. The presence of the allyloxy, benzoyl, hydroxy, and isoxazolyl groups in a single molecule provides a versatile platform for chemical modifications and the exploration of new applications. This compound’s unique structure allows it to interact with a wide range of molecular targets, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-3-12-30-18-11-7-10-17(14-18)21-20(22(27)16-8-5-4-6-9-16)23(28)24(29)26(21)19-13-15(2)31-25-19/h3-11,13-14,21,27H,1,12H2,2H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEQTFKSWTUIGO-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=CC=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=CC=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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